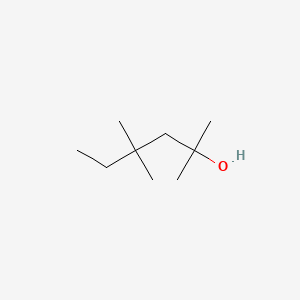

2,4,4-Trimethylhexan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66793-91-7 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

2,4,4-trimethylhexan-2-ol |

InChI |

InChI=1S/C9H20O/c1-6-8(2,3)7-9(4,5)10/h10H,6-7H2,1-5H3 |

InChI Key |

QMEHJTXRYVSFES-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,4 Trimethylhexan 2 Ol

Established Reaction Pathways

Established reaction pathways for the synthesis of 2,4,4-trimethylhexan-2-ol primarily involve the nucleophilic addition of organometallic reagents to a carbonyl compound or the hydration of a corresponding alkene. These methods are widely utilized due to their reliability and predictability.

Grignard Reagent Approaches to Tertiary Alcohols

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a principal method for the synthesis of tertiary alcohols. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

For the synthesis of this compound, a logical retrosynthetic disconnection points to the reaction between a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), and 4,4-dimethyl-2-pentanone. The methyl group from the Grignard reagent acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ketone.

Reaction Scheme: Grignard Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

| 4,4-Dimethyl-2-pentanone | Methylmagnesium Bromide | 1. Diethyl ether (solvent) 2. H₃O⁺ (acid workup) | This compound |

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from reacting with acidic protons of water.

Organolithium Reagent Applications in Alcohol Synthesis

Similar to Grignard reagents, organolithium reagents are potent nucleophiles and strong bases that readily add to ketones to form tertiary alcohols. Methyllithium (CH₃Li) can be employed in place of a methyl Grignard reagent to synthesize this compound from 4,4-dimethyl-2-pentanone.

Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous in reactions with sterically hindered ketones. The reaction mechanism is analogous to the Grignard addition, involving a nucleophilic attack on the carbonyl carbon followed by an acidic workup.

Reaction Scheme: Organolithium Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

| 4,4-Dimethyl-2-pentanone | Methyllithium | 1. Diethyl ether or THF (solvent) 2. H₃O⁺ (acid workup) | This compound |

Alkene Hydration and Hydroboration-Oxidation Variants for Alcohol Formation

The hydration of alkenes is another fundamental route to alcohols. To synthesize a tertiary alcohol like this compound, the hydration must follow Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. Suitable alkene precursors for this synthesis would be 2,4,4-trimethyl-1-hexene (B1581593) or 2,4,4-trimethyl-2-hexene.

Acid-Catalyzed Hydration: This method involves treating the alkene with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chadsprep.com The mechanism proceeds through the formation of a carbocation intermediate. chadsprep.com Protonation of the alkene double bond leads to the most stable carbocation, which in the case of 2,4,4-trimethyl-1-hexene or 2,4,4-trimethyl-2-hexene would be a tertiary carbocation at the C2 position. Subsequent attack by water and deprotonation yields the tertiary alcohol. chadsprep.com A potential drawback of this method is the possibility of carbocation rearrangements, although with a tertiary carbocation intermediate, this is less likely. masterorganicchemistry.com

Oxymercuration-Demercuration: This two-step procedure is an alternative to acid-catalyzed hydration that reliably produces the Markovnikov hydration product without the risk of carbocation rearrangements. masterorganicchemistry.comlibretexts.org The alkene is first treated with mercury(II) acetate (B1210297) [Hg(OAc)₂] in aqueous THF, followed by reduction with sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org This method is highly effective for the synthesis of tertiary alcohols from appropriately substituted alkenes.

In contrast, hydroboration-oxidation of an alkene results in the anti-Markovnikov addition of water. This process would not be a suitable primary method for the synthesis of this compound from simple hexene derivatives as it would yield a primary or secondary alcohol.

Comparison of Alkene Hydration Methods for Tertiary Alcohol Synthesis

| Method | Regioselectivity | Carbocation Rearrangement | Precursor Alkene for this compound |

| Acid-Catalyzed Hydration | Markovnikov chadsprep.com | Possible masterorganicchemistry.com | 2,4,4-Trimethyl-1-hexene or 2,4,4-Trimethyl-2-hexene |

| Oxymercuration-Demercuration | Markovnikov masterorganicchemistry.com | No libretexts.org | 2,4,4-Trimethyl-1-hexene or 2,4,4-Trimethyl-2-hexene |

Catalytic Synthesis Routes

The development of catalytic methods for the synthesis of tertiary alcohols aims to improve efficiency, selectivity, and sustainability compared to stoichiometric approaches. These routes often involve the use of transition metal or organocatalysts to facilitate the addition of nucleophiles to carbonyl compounds.

Homogeneous Catalysis for Carbonyl Functionalization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful tool for the synthesis of tertiary alcohols. Research in this area has focused on the catalytic addition of organometallic reagents to ketones. For instance, the use of catalytic amounts of metal salts, such as zinc(II) chloride or lanthanum(III) chloride, has been shown to enhance the addition of Grignard reagents to ketones, potentially increasing yields and reducing side reactions. researchgate.net

Furthermore, transition metal complexes, for example, those based on titanium, have been developed for the catalytic synthesis of tertiary alcohols from ketones, aryl olefins, and aluminum-based reagents. mdpi.com These methods often proceed through novel reaction intermediates and can offer alternative pathways to these valuable products. mdpi.com

Heterogeneous Catalysis in Alcohol Production

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, provides advantages in terms of catalyst separation and recycling. While the direct catalytic synthesis of a specific, complex tertiary alcohol like this compound using heterogeneous catalysts is not widely documented, the principles of heterogeneous catalysis are applied in large-scale alcohol production.

Research in this area includes the development of solid-supported catalysts that can mediate the addition of organometallic reagents to ketones. These approaches aim to combine the reactivity of traditional organometallic synthesis with the practical benefits of heterogeneous catalysis. The development of such catalysts for the selective synthesis of tertiary alcohols remains an active area of research.

Chemo- and Regioselective Catalysis in Complex Hydrocarbon Systems

The synthesis of structurally defined molecules such as this compound from complex hydrocarbon feedstocks presents a significant challenge due to the presence of multiple reactive sites. Chemo- and regioselective catalysis are paramount in directing reactions to the desired atomic positions and functional groups.

One of the primary methods for synthesizing tertiary alcohols is through the reaction of a ketone with an organometallic reagent, such as a Grignard reagent. pearson.com For the synthesis of this compound, a potential retrosynthetic analysis would involve the reaction of a Grignard reagent with a ketone. Two plausible pathways are:

The reaction of methylmagnesium bromide with 4,4-dimethylhexan-2-one (B3135619).

The reaction of an ethylmagnesium bromide with 3,3-dimethylpentan-2-one.

In the context of complex hydrocarbon systems, where multiple functional groups might be present, the chemoselectivity of the Grignard reagent is crucial. The high nucleophilicity of Grignard reagents means they will preferentially attack the most electrophilic carbonyl carbon, making this a highly chemoselective reaction.

Regioselectivity becomes a key consideration when multiple carbonyl groups are present in a substrate. While not directly applicable to a simple precursor of this compound, in more complex syntheses, protecting groups or specific catalysts might be employed to ensure the Grignard reagent attacks the correct ketone.

Modern catalytic approaches aim to achieve these transformations under milder conditions and with higher selectivity. For instance, cerium(III) chloride is often used in conjunction with sodium borohydride in what is known as the Luche reduction, which allows for the chemoselective reduction of ketones in the presence of aldehydes. chemicalbook.com While this is a reduction, the principle of enhancing selectivity is relevant. In the synthesis of tertiary alcohols, catalysts can play a role in activating the ketone or in the formation of the organometallic reagent.

Recent research has also explored the use of titanocene (B72419) dichloride (Cp2TiCl2) as a catalyst in the synthesis of tertiary alcohols from ketones, aryl olefins, and aluminum trichloride. mdpi.com This method demonstrates the potential for developing catalytic systems that can construct complex tertiary alcohols from more readily available starting materials, with the catalyst controlling the chemo- and regioselectivity of the bond formations. mdpi.com

Table 1: Comparison of Potential Precursors for Grignard Synthesis of this compound

| Ketone Precursor | Grignard Reagent | Product |

|---|---|---|

| 4,4-Dimethylhexan-2-one | Methylmagnesium bromide | This compound |

| 3,3-Dimethylpentan-2-one | Ethylmagnesium bromide | This compound |

Advanced Synthetic Techniques and Green Chemistry Considerations

The contemporary synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which prioritize safety, efficiency, and sustainability. For a molecule like this compound, this involves exploring advanced techniques that minimize waste and energy consumption.

Flow Chemistry Applications in Tertiary Alcohol Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of tertiary alcohols via Grignard reactions can be particularly well-suited to flow chemistry. nih.gov

In a typical flow setup for a Grignard reaction, streams of the ketone and the Grignard reagent are mixed in a T-junction and then passed through a heated or cooled reactor coil. acs.org The short residence time in the reactor can lead to higher yields and fewer side products compared to batch reactions. nih.gov For the synthesis of this compound, a flow process could involve pumping a solution of 4,4-dimethylhexan-2-one and a solution of methylmagnesium bromide into a microreactor. The resulting product stream would then be quenched in-line to yield the desired alcohol.

The benefits of using flow chemistry for this synthesis would include:

Improved Safety: Grignard reagents are highly reactive and can be hazardous to handle in large quantities. Flow reactors use only small amounts of the reagent at any given time, minimizing risk.

Enhanced Control: Temperature and reaction time can be precisely controlled, leading to cleaner reactions and higher selectivity.

Solvent-Free Reaction Environments

Performing chemical reactions without the use of solvents is a key goal of green chemistry, as solvents often account for the majority of the waste generated in a chemical process. While the synthesis of this compound via a Grignard reaction typically requires an ether solvent, research into solvent-free methods for other reactions is ongoing.

For certain types of reactions, it is possible to carry them out in a solvent-free environment, for example, by grinding the solid reactants together. cmu.edu While this is not directly applicable to the Grignard synthesis of this compound due to the nature of the reagents, it highlights a direction of research in green chemistry. The development of solid-supported reagents or catalysts could potentially enable solvent-free or reduced-solvent syntheses of tertiary alcohols in the future.

Atom Economy and Sustainable Synthesis of Branched Alcohols

Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that end up in the final product. wikipedia.org An ideal reaction has an atom economy of 100%, meaning that all the atoms of the reactants are incorporated into the desired product. scranton.edu

The Grignard synthesis of this compound has a relatively high atom economy. In the reaction between 4,4-dimethylhexan-2-one and methylmagnesium bromide, the main byproduct is a magnesium salt.

The calculation for the atom economy of this reaction would be:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

To improve the sustainability of the synthesis of branched alcohols like this compound, several factors can be considered:

Choice of Starting Materials: Whenever possible, starting materials should be derived from renewable feedstocks.

Catalysis: The use of catalysts can enable more efficient reactions that require less energy and produce less waste.

Reaction Conditions: Optimizing reaction conditions to reduce energy consumption and the use of hazardous solvents is crucial.

Table 2: Atom Economy Comparison of Potential Synthetic Routes

| Reaction | Reactants | Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Grignard Reaction | 4,4-Dimethylhexan-2-one + Methylmagnesium bromide + H₂O (workup) | This compound | Mg(OH)Br | High |

| Wittig Reaction | A suitable ketone + A phosphonium (B103445) ylide | An alkene (followed by hydration) | Triphenylphosphine oxide | Low wikipedia.org |

Note: The Wittig reaction is presented as a comparative example of a common organic reaction with lower atom economy and is not a direct route to this compound in a single step.

By focusing on chemo- and regioselective catalysis and embracing advanced synthetic techniques and the principles of green chemistry, the synthesis of this compound can be approached in a manner that is not only efficient and precise but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2,4,4 Trimethylhexan 2 Ol

Dehydration Reactions

Dehydration of alcohols involves the elimination of a water molecule to form an alkene. libretexts.org For tertiary alcohols like 2,4,4-trimethylhexan-2-ol, this reaction is typically facile and proceeds readily in the presence of a strong acid catalyst and heat. chemistrysteps.com

Acid-Catalyzed Elimination Mechanisms (E1 Pathway Dominance)

The acid-catalyzed dehydration of secondary and tertiary alcohols, including this compound, predominantly follows the unimolecular elimination (E1) mechanism. libretexts.orgdoubtnut.com This multi-step pathway is initiated by the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). chemistrysteps.comchemguide.co.uk

The key steps in the E1 dehydration of this compound are:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a Lewis base, abstracting a proton from the acid catalyst (e.g., H₂SO₄) to form a protonated alcohol (an alkyloxonium ion). libretexts.org

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation. This step is the slow, rate-determining step of the reaction. chemistrysteps.comperiodicchemistry.com The stability of this tertiary carbocation is the primary reason for the E1 pathway's dominance. chemistrysteps.com

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form a pi bond, resulting in an alkene. youtube.com

Due to the structure of this compound, deprotonation can occur from two different adjacent carbons, potentially leading to a mixture of isomeric alkenes. According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene. periodicchemistry.comyoutube.com

| Step | Description | Intermediate/Product |

| 1 | Protonation of the alcohol | 2,4,4-Trimethylhexan-2-yloxonium ion |

| 2 | Loss of water (Rate-determining) | 2,4,4-Trimethylhexan-2-yl carbocation |

| 3 | Deprotonation | Mixture of alkenes (e.g., 2,4,4-Trimethylhex-1-ene and 2,4,4-Trimethylhex-2-ene) |

Catalyst Development for Olefin Product Selectivity

The selection of a catalyst can significantly influence the distribution of olefin products in the dehydration of alcohols. While strong mineral acids like sulfuric acid and phosphoric acid are commonly used, research has explored various solid acid catalysts to improve selectivity and reaction conditions. libretexts.orgdoubtnut.com

Catalysts investigated for alcohol dehydration include:

Zeolites: These microporous aluminosilicate (B74896) minerals offer shape selectivity due to their well-defined pore structures, which can favor the formation of certain isomers. newcastle.edu.au

Silica-Alumina: Amorphous silica-alumina materials are effective solid acid catalysts for dehydration reactions. researchgate.net

Metal Oxides: Oxides such as alumina (B75360) (Al₂O₃) and titania (TiO₂) can also catalyze alcohol dehydration, often at higher temperatures.

The goal of catalyst development is to achieve high conversion of this compound while controlling the regioselectivity of the elimination to favor a specific alkene product. For instance, a bulky catalyst might sterically hinder the abstraction of a proton from the more substituted carbon, leading to a higher yield of the less substituted "Hofmann" product, contrary to Zaitsev's rule.

Stereochemical Outcomes of Dehydration in Branched Systems

The dehydration of chiral or structurally complex branched alcohols can lead to the formation of stereoisomeric alkenes (cis/trans or E/Z isomers). chemguide.co.uk In the case of this compound, the formation of 2,4,4-trimethylhex-2-ene can result in both (E) and (Z) isomers.

The stereochemical outcome is determined in the final deprotonation step. The geometry of the carbocation intermediate and the approach of the base that removes the proton influence which stereoisomer is formed. Generally, the formation of the thermodynamically more stable trans (E) isomer is favored over the cis (Z) isomer due to reduced steric strain. chemguide.co.uk The exact ratio of E/Z isomers can depend on the specific reaction conditions and the catalyst used.

Oxidation Processes

Oxidation of alcohols typically involves the removal of hydrogen atoms, one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group, to form a carbonyl compound. libretexts.org

Cleavage Reactions of Tertiary Alcohols

While tertiary alcohols resist direct oxidation, they can undergo oxidation under harsh conditions, such as treatment with strong oxidizing agents (e.g., hot, acidic KMnO₄ or chromic acid). acs.org This process does not yield a ketone with the same number of carbon atoms. Instead, the reaction proceeds via the cleavage of carbon-carbon bonds adjacent to the alpha-carbon. acs.orgmasterorganicchemistry.com

The oxidative cleavage of this compound would break the molecule into smaller fragments, likely a mixture of ketones and carboxylic acids, each with fewer carbon atoms than the original alcohol. This type of reaction is generally less synthetically useful due to the often complex mixture of products and the severe conditions required.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in nucleophilic substitution reactions, where it is replaced by another functional group. Due to the tertiary nature of the alcohol, these reactions predominantly follow specific mechanistic pathways.

Reactions involving the substitution of the hydroxyl group in this compound proceed readily through a unimolecular nucleophilic substitution (Sₙ1) mechanism. masterorganicchemistry.com This pathway is favored because of the ability of the substrate to form a relatively stable tertiary carbocation intermediate.

The Sₙ1 mechanism involves a stepwise process:

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺), forming a protonated alcohol (an alkyloxonium ion). This step converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H₂O).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, and the C-O bond cleaves heterolytically. This is the rate-determining step of the reaction and results in the formation of a planar, sp²-hybridized tertiary carbocation (the 2,4,4-trimethylhexan-2-yl cation). The stability of this tertiary carbocation is the primary reason for the preference for the Sₙ1 pathway.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face with equal probability. If the carbon were a stereocenter, this would lead to a racemic mixture of products (both retention and inversion of configuration). masterorganicchemistry.com

Deprotonation: If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral substitution product.

The rate of the Sₙ1 reaction is dependent only on the concentration of the substrate (the alcohol) and is independent of the concentration of the nucleophile.

The Sₙ1 pathway allows for the conversion of this compound into various derivatives, such as alkyl halides and ethers.

Alkyl Halides: Tertiary alcohols are readily converted to tertiary alkyl halides by reaction with hydrogen halides (HX). The reaction with HBr or HCl proceeds rapidly via an Sₙ1 mechanism. For instance, reacting this compound with concentrated hydrobromic acid leads to the formation of 2-bromo-2,4,4-trimethylhexane.

Ethers: The synthesis of ethers from this compound can be accomplished through several methods. The Williamson ether synthesis is a versatile method for preparing ethers. youtube.commasterorganicchemistry.com To synthesize an ether from a tertiary alcohol, the alcohol is first converted into its corresponding alkoxide by a strong base like sodium hydride (NaH). libretexts.org This tertiary alkoxide then acts as a nucleophile, attacking a primary alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com It is crucial that the alkyl halide is primary to avoid competing elimination reactions (E2), which would be the major pathway if a secondary or tertiary alkyl halide were used. masterorganicchemistry.com

Another method involves the acid-catalyzed addition of the alcohol to an alkene, which proceeds via a carbocation intermediate. youtube.com

The following table outlines methods for the derivatization of this compound.

| Derivative Type | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| Alkyl Chloride | Concentrated HCl | Sₙ1 | 2-chloro-2,4,4-trimethylhexane |

| Alkyl Bromide | Concentrated HBr | Sₙ1 | 2-bromo-2,4,4-trimethylhexane |

| Ether (e.g., Ethyl ether) | 1. NaH | Williamson Ether Synthesis (Sₙ2) | 2-ethoxy-2,4,4-trimethylhexane |

| 2. CH₃CH₂Br |

Rearrangement Reactions

Under certain reaction conditions, particularly those that generate carbocation intermediates, this compound and its derivatives can undergo rearrangement reactions.

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com This reaction is not directly applicable to this compound itself but is highly relevant to its diol derivatives. For example, if 2,3,4,4-tetramethylhexane-2,3-diol were subjected to acidic conditions, it would undergo a pinacol rearrangement.

The mechanism proceeds as follows:

Protonation of one of the hydroxyl groups by an acid catalyst. masterorganicchemistry.com

Loss of a water molecule to form a tertiary carbocation. In an unsymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation. wikipedia.orgchemistrysteps.com

A 1,2-migratory shift of an adjacent group (hydride, alkyl, or aryl) to the carbocation center. organic-chemistry.orgyoutube.com The group with the highest migratory aptitude will preferentially migrate.

Deprotonation of the remaining hydroxyl group to form a carbonyl group, yielding the final ketone product. The driving force for the rearrangement is the formation of a resonance-stabilized oxonium ion, which is more stable than the initial carbocation. wikipedia.orgchemistrysteps.com

For a hypothetical diol like 2,3,4,4-tetramethylhexane-2,3-diol, the rearrangement would involve the migration of a methyl group to form 3,3,4,4-tetramethylhexan-2-one.

Carbocation rearrangements are a common phenomenon in reactions that proceed through carbocation intermediates, such as Sₙ1 and E1 reactions. libretexts.org The primary driving force for these rearrangements is the formation of a more stable carbocation from a less stable one. masterorganicchemistry.com This typically involves a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, moves with its pair of bonding electrons to an adjacent carbocationic center. libretexts.orgyoutube.com

When this compound is treated with acid, it forms the 2,4,4-trimethylhexan-2-yl cation. This is already a tertiary carbocation, which is highly stable. Any potential 1,2-hydride or 1,2-alkyl shift from this specific carbocation would lead to the formation of a less stable secondary carbocation, and therefore, such a rearrangement is thermodynamically unfavorable and unlikely to occur. youtube.com

However, the principle of carbocation rearrangement is crucial in understanding the reactivity of related isomers or in reactions where a carbocation might initially form at a different position on the carbon skeleton. For example, if a reaction were to generate a carbocation at the C3 position of the 2,4,4-trimethylhexane (B91184) skeleton, a rapid 1,2-hydride shift would occur to move the positive charge to the C2 position, forming the more stable tertiary carbocation. Similarly, if a carbocation were formed at the C1 position, a sequence of shifts could occur to ultimately yield the most stable tertiary carbocation. libretexts.orgmasterorganicchemistry.com

These rearrangements highlight the dynamic nature of carbocation intermediates and their tendency to reorganize into the most stable possible structure before reacting further with a nucleophile or undergoing elimination.

Radical Reactions

Radical reactions involving alcohols typically proceed through the abstraction of a hydrogen atom, leading to the formation of a carbon-centered radical. The stability of the resulting radical is a key factor in determining the reaction's feasibility and rate.

Specific experimental studies detailing the kinetics and mechanisms of hydrogen atom abstraction from this compound are not prominently available in the reviewed literature. Generally, in the case of a tertiary alcohol like this compound, hydrogen abstraction can occur from the hydroxyl group (-OH) or from one of the carbon-hydrogen (C-H) bonds.

Abstraction of the hydroxyl hydrogen would result in an alkoxy radical. Alternatively, abstraction of a hydrogen atom from a C-H bond would form a carbon-centered radical. The relative rates of these competing abstraction pathways are influenced by the bond dissociation energies of the respective O-H and C-H bonds and the nature of the abstracting radical. For tertiary alcohols, C-H bonds on the carbon atom bearing the hydroxyl group are absent. Therefore, abstraction would occur at other positions along the alkyl chain.

The structure of this compound features primary, secondary, and tertiary C-H bonds, as well as the O-H bond, all of which could potentially participate in hydrogen abstraction reactions. The table below outlines the different types of hydrogen atoms present in the molecule.

Table 1: Types of Abstractable Hydrogen Atoms in this compound

| Type of Hydrogen Atom | Location on Carbon Atom |

|---|---|

| Primary (1°) | C1, C3 (methyl groups), C5, C6 |

| Secondary (2°) | C3 |

| Hydroxyl | Oxygen atom |

Without specific experimental data for this compound, it is difficult to provide quantitative analysis of hydrogen atom abstraction. However, it is a general principle in radical chemistry that the stability of the resulting radical plays a crucial role. Tertiary carbon radicals are more stable than secondary, which are in turn more stable than primary radicals. This suggests that abstraction of a hydrogen atom from the C3 position could be a favored pathway if a carbon-centered radical is to be formed.

The role of this compound in polymerization initiation has not been specifically detailed in the available scientific literature. In the context of free-radical polymerization, an initiator is a substance that can produce radical species under mild conditions and promote the polymerization of monomers.

Alcohols are not typically used as primary initiators for radical polymerization. However, they can sometimes participate in polymerization processes in other capacities, such as chain-transfer agents. A chain-transfer agent can react with a growing polymer radical, terminating its growth and initiating a new polymer chain. This process is dependent on the lability of the hydrogen atoms in the alcohol.

For this compound to act as a chain-transfer agent, a hydrogen atom would be abstracted by the propagating polymer radical. The resulting radical from the alcohol could then potentially initiate a new polymer chain. The efficiency of this process would depend on the rate of hydrogen abstraction from the alcohol compared to the rate of polymer propagation.

Given the lack of specific studies on this compound's role in polymerization, any potential function in this area remains speculative and would require dedicated experimental investigation to confirm.

Derivatization and Analogue Synthesis of 2,4,4 Trimethylhexan 2 Ol

Synthesis of Ester Derivatives

Esterification of tertiary alcohols like 2,4,4-trimethylhexan-2-ol presents challenges not typically encountered with primary or secondary alcohols. Direct acid-catalyzed esterification (Fischer esterification) with a carboxylic acid is generally inefficient. The reaction conditions, which involve strong acids and heat, strongly favor dehydration of the tertiary alcohol to form alkenes. wikipedia.org Consequently, alternative methods that avoid harsh acidic conditions or the formation of a carbocation intermediate are employed.

A common and effective method is the reaction of the alcohol with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base, such as pyridine. The base serves to neutralize the hydrochloric acid or carboxylic acid byproduct, driving the reaction to completion.

Reaction Scheme:

Using Acyl Chloride: (CH₃)₃CCH₂CH(CH₃)C(CH₃)₂OH + RCOCl + C₅H₅N → (CH₃)₃CCH₂CH(CH₃)C(CH₃)₂OCOR + C₅H₅N·HCl

Using Acid Anhydride: (CH₃)₃CCH₂CH(CH₃)C(CH₃)₂OH + (RCO)₂O → (CH₃)₃CCH₂CH(CH₃)C(CH₃)₂OCOR + RCOOH

These reactions typically proceed under milder conditions, minimizing the risk of elimination. The choice of the acylating agent (RCOCl or (RCO)₂O) allows for the introduction of a wide variety of ester functionalities, thereby modifying the physical and chemical properties of the parent alcohol.

| Esterification Method | Reagents | Typical Conditions | Product Example (R=CH₃) |

| Acyl Chloride Method | This compound, Acetyl chloride, Pyridine | Anhydrous solvent (e.g., diethyl ether), 0°C to room temperature | 2,4,4-Trimethylhexan-2-yl acetate (B1210297) |

| Acid Anhydride Method | This compound, Acetic anhydride, (Optional: acid catalyst like H₂SO₄ or base like pyridine) | Gentle heating | 2,4,4-Trimethylhexan-2-yl acetate |

Formation of Ether Analogues

The synthesis of ethers from tertiary alcohols requires careful selection of reagents to avoid the competing dehydration reaction. The Williamson ether synthesis, a staple for producing ethers from primary and some secondary alcohols, is generally unsuitable for tertiary alcohols. The reaction involves an alkoxide attacking an alkyl halide. If a tertiary alkoxide is used, its strong basicity promotes the E2 elimination of the alkyl halide. If a tertiary alkyl halide is used with a primary alkoxide, the SN1 reaction is slow and E1 elimination predominates.

A more viable approach for synthesizing ethers from this compound involves the acid-catalyzed addition of the alcohol to a reactive alkene, such as isobutylene. This reaction proceeds via a stable tertiary carbocation intermediate. For the synthesis of methyl ethers, reacting the alcohol with a methylating agent in the presence of a strong base that is not sterically hindered can be effective.

| Etherification Method | Reagents | Mechanism Highlight | Product Example |

| Alkene Addition | This compound, Isobutylene, Acid catalyst (e.g., H₂SO₄) | Protonation of isobutylene forms a tertiary carbocation, which is attacked by the alcohol. | 2-(tert-Butoxy)-2,4,4-trimethylhexane |

| O-Alkylation | This compound, Sodium hydride, Methyl iodide | Formation of the alkoxide followed by nucleophilic substitution on the methyl iodide. | 2-Methoxy-2,4,4-trimethylhexane |

Preparation of Alkene Precursors via Controlled Dehydration

The controlled elimination of water (dehydration) from this compound is a primary route to producing unsaturated precursors, specifically alkene isomers. This reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat. chemguide.co.uk The mechanism for the dehydration of tertiary alcohols is E1, which involves the formation of a tertiary carbocation intermediate after the protonated hydroxyl group leaves as water.

A subsequent deprotonation step from a carbon atom adjacent to the carbocation forms the double bond. For this compound, there are two possible adjacent carbons from which a proton can be abstracted, leading to a mixture of alkene isomers.

Proton removal from C1: This results in the formation of 2,4,4-trimethylhex-1-ene .

Proton removal from C3: This results in the formation of 2,4,4-trimethylhex-2-ene .

According to Saytzeff's rule, the dehydration of alcohols generally favors the formation of the more substituted (more stable) alkene. quora.com In this case, 2,4,4-trimethylhex-2-ene is the more substituted alkene (trisubstituted double bond) compared to 2,4,4-trimethylhex-1-ene (disubstituted double bond). Therefore, the former is expected to be the major product under thermodynamic control.

| Alkene Isomer | Structure | Substitution Pattern | Predicted Abundance |

| 2,4,4-Trimethylhex-1-ene | (CH₃)₃CCH₂CH(CH₃)C(=CH₂)CH₃ | Disubstituted | Minor Product |

| 2,4,4-Trimethylhex-2-ene | (CH₃)₃CCH₂C(CH₃)=C(CH₃)₂ | Trisubstituted | Major Product (Saytzeff) |

Reaction conditions can be tuned to influence the product ratio. While higher temperatures and strong, non-coordinating acids favor the Saytzeff product, the use of bulkier bases or catalysts can sometimes favor the formation of the less sterically hindered Hofmann product, although this is less common for E1 eliminations.

Functionalization for Specialty Chemical Development

Beyond simple derivatization of the hydroxyl group, this compound can serve as a scaffold for developing specialty chemicals through more extensive functionalization. These transformations aim to introduce new reactive sites or build more complex molecular architectures. rsc.org The presence of a tertiary carbon center offers unique opportunities for constructing molecules with high steric bulk and specific physical properties. researchgate.net

One primary strategy involves converting the alcohol into a better leaving group, such as a tosylate, or directly into an alkyl halide. Tertiary alcohols can react with hydrogen halides like HCl or HBr via an SN1 mechanism to produce the corresponding tertiary alkyl halides. wikipedia.org These halides are valuable intermediates for nucleophilic substitution and organometallic reactions.

Another advanced area is the catalytic functionalization of C-H bonds within the molecule. While challenging, modern catalytic systems are being developed to selectively activate and transform C-H bonds, allowing for the introduction of functional groups at positions remote from the original hydroxyl group. nih.govacs.org This approach can convert a relatively simple alcohol into a value-added, complex chemical.

| Functionalization Strategy | Typical Reagents | Intermediate/Product Type | Potential Application |

| Conversion to Alkyl Halide | Concentrated HCl or HBr | 2-Chloro-2,4,4-trimethylhexane | Intermediate for Grignard reagents, substitution reactions |

| Dehydration-Oxidation | 1. H₂SO₄, Δ2. O₃; then Zn/H₂O | Ketones and/or aldehydes | Building blocks for larger molecules |

| Catalytic C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ir), directing groups | Varied functionalized alkanes | Synthesis of fine chemicals, polymers, and materials with unique properties |

These functionalization pathways significantly broaden the synthetic utility of this compound, enabling its use as a starting material for a diverse range of specialty chemicals.

Advanced Spectroscopic and Analytical Methodologies for Studying 2,4,4 Trimethylhexan 2 Ol and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including 2,4,4-trimethylhexan-2-ol. Beyond simple one-dimensional spectra, advanced 2D NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the intricate details of molecular structures and their transformations.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments provide correlations between different nuclei, offering a deeper understanding of the molecular framework. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu The resulting 2D spectrum displays the ¹H NMR spectrum on both axes, with off-diagonal cross-peaks indicating coupled protons. sdsu.edu This is fundamental in piecing together the carbon-hydrogen framework of a molecule like this compound and its transformation products.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation techniques that reveal one-bond correlations between protons and the carbons to which they are directly attached. epfl.chyoutube.com The spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak indicates a direct C-H bond. youtube.com This is invaluable for assigning carbon signals, especially in complex molecules where ¹³C spectra alone might be ambiguous. Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. epfl.ch

These 2D NMR techniques, often used in combination, are powerful tools for the complete and unambiguous structural determination of this compound and any products resulting from its chemical transformations. uni-muenchen.de

Application in Reaction Monitoring

NMR spectroscopy is not only used for final product characterization but also as a dynamic tool for monitoring the progress of chemical reactions in real-time. rsc.org By acquiring spectra at various time points during a reaction involving this compound, one can observe the disappearance of reactant signals and the simultaneous appearance of product signals. This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. For example, monitoring the acid-catalyzed dehydration of this compound would show the decrease in the alcohol's characteristic signals and the emergence of signals corresponding to the resulting alkenes.

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in identifying unknown compounds, determining the elemental composition of a molecule, and elucidating reaction pathways.

High-Resolution Mass Spectrometry for Product Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, which is a critical step in identifying unknown transformation products of this compound. dokumen.pub By comparing the experimentally determined exact mass with calculated masses for potential formulas, the molecular formula of a product can be confidently established. This is particularly useful in distinguishing between isomeric products that have the same nominal mass but different elemental compositions.

Isotopic Labeling Studies via MS (e.g., ¹⁸O-labeling for mechanistic insights)

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing profound mechanistic insights. asm.orgresearchgate.net In the context of this compound transformations, ¹⁸O-labeling can be employed to determine the origin of oxygen atoms in the products. For example, if a reaction is carried out in ¹⁸O-labeled water (H₂¹⁸O), the mass spectra of the products can reveal whether the oxygen from the water has been incorporated. asm.orgasm.org This type of experiment was crucial in elucidating the degradation mechanism of related compounds, where it was shown that the oxygen atom in the resulting alcohol metabolite originated from water rather than from molecular oxygen or the ipso-hydroxy group. asm.orgresearchgate.net

Table 1: Hypothetical ¹⁸O-Labeling Study of this compound Transformation

| Compound | Unlabeled Mass (m/z) | ¹⁸O-Labeled Mass (m/z) | Interpretation |

| This compound | 144.15 | 146.15 | Oxygen from H₂¹⁸O incorporated |

| Transformation Product A | 126.14 | 126.14 | No oxygen incorporation |

| Transformation Product B | 160.15 | 162.15 | Oxygen from H₂¹⁸O incorporated |

This table is for illustrative purposes and does not represent actual experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This makes it an ideal tool for analyzing complex mixtures that can result from chemical reactions of this compound. rsc.orgasm.org The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. asm.org Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is generated. researchgate.net This allows for the identification and quantification of each component in the mixture. rsc.org GC-MS is routinely used to monitor reaction progress, identify byproducts, and assess the purity of the final product. rsc.orgasm.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, serves as a powerful tool for the identification and characterization of molecules by providing a unique "fingerprint" based on their vibrational modes. mdpi.com These techniques are particularly adept at identifying the functional groups present within a molecule, making them invaluable for the analysis of this compound.

The structure of this compound, a tertiary alcohol, features key functional groups whose vibrational frequencies can be readily identified. The most prominent of these is the hydroxyl (-OH) group, which gives rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In Raman spectroscopy, the O-H stretching vibration is also observable and is sensitive to the molecular environment. mdpi.com

Another key functional group is the C-O bond of the tertiary alcohol. The C-O stretching vibration in tertiary alcohols like tert-butyl alcohol typically appears in the IR spectrum around 1200 cm⁻¹. researchgate.net The various C-H bonds within the methyl and methylene (B1212753) groups of the trimethylhexane backbone also produce distinct signals. C-H stretching vibrations are generally observed in the 2800-3000 cm⁻¹ region, while C-H bending vibrations appear at lower frequencies, often around 1300-1500 cm⁻¹. mdpi.comresearchgate.net

Raman spectroscopy offers complementary information. For alcohols, an increase in the number of CH3 groups can enhance the Raman scattering efficiency. ucv.ve The C-H stretching region in the Raman spectra of alcohols is particularly complex and sensitive to the local molecular environment and conformation. mdpi.com For instance, studies on tert-butyl alcohol have provided detailed assignments of the Raman and IR bands. researchgate.net

A summary of the expected vibrational bands for this compound based on the analysis of similar alcohol structures is presented below.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| O-H | Stretching | 3200-3600 (broad) | IR |

| C-O | Stretching | ~1200 | IR |

| C-H | Stretching | 2800-3000 | IR, Raman |

| C-H | Bending | 1300-1500 | IR, Raman |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential analytical technique for the separation, identification, and quantification of chemical compounds in a mixture. For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable for its separation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture in a liquid mobile phase that is pumped through a column containing a solid stationary phase. For alcohols, reversed-phase HPLC is a common approach. sielc.comsielc.com

While direct UV detection of simple alcohols like this compound can be challenging due to the lack of a strong chromophore, derivatization techniques can be employed to enhance detectability. For instance, alcohols can be derivatized to form highly fluorescent esters, allowing for ultrasensitive detection. nih.gov Another approach involves forming metal complexes that can be detected by a UV detector. researchgate.net

For non-absorbing alcohols, refractive index detection (RID) is a viable alternative. protocols.io The separation is typically achieved on a C18 or other suitable reversed-phase column. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com

Interactive Data Table: Illustrative HPLC Method Parameters for Tertiary Alcohols

| Parameter | Condition |

| Column | Reversed-phase C18 or Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sielc.commolnar-institute.com |

| Detector | Refractive Index (RI) or UV (with derivatization) nih.govprotocols.io |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Temperature | Ambient or controlled (e.g., 55 °C) protocols.io |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, a gaseous mobile phase carries the sample through a heated column containing a stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds. cerealsgrains.org

The development of a robust GC method involves optimizing several parameters, including the choice of the capillary column, carrier gas flow rate, and oven temperature program. For the separation of isomers or complex mixtures of volatile organic compounds (VOCs), a nonpolar or medium-polarity column, such as one with a DB-5 or DB-624 stationary phase, is often employed. acs.orgbibliotekanauki.pl The temperature program is crucial for achieving good resolution between different components.

For trace analysis, techniques like headspace (HS) sampling or solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate the analytes. helsinki.firesearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater resolving power for complex mixtures containing isomers. researchgate.net

Interactive Data Table: Typical GC Method Parameters for Volatile Alcohols

| Parameter | Condition |

| Column | DB-5, DB-624, or similar capillary column acs.orgbibliotekanauki.pl |

| Carrier Gas | Helium or Hydrogen helsinki.fi |

| Injection Mode | Split or Splitless helsinki.fi |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) semanticscholar.org |

| Oven Program | Temperature gradient (e.g., initial hold then ramp) acs.org |

Theoretical and Computational Investigations of 2,4,4 Trimethylhexan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules at the atomic level. For 2,4,4-trimethylhexan-2-ol, such calculations would provide invaluable insights into its fundamental chemical nature.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of this compound would involve the determination of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity, ionization potential, and electron affinity.

Table 1: Hypothetical Data from Molecular Orbital Analysis of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Not available in literature) | Indicates the ability to donate electrons. |

| LUMO Energy | (Not available in literature) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (Not available in literature) | Relates to the molecule's kinetic stability and electronic transitions. |

| Dipole Moment | (Not available in literature) | Provides insight into the molecule's polarity and intermolecular interactions. |

Note: The data in this table is illustrative of what would be obtained from quantum chemical calculations and is not based on published research for this specific compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This would involve mapping the potential energy surface for a given reaction, identifying transition states, and calculating activation energies. Such studies could, for example, elucidate the mechanism of its dehydration to form alkenes or its oxidation.

Conformational Analysis

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This information is critical for understanding its physical properties and how it interacts with other molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing a bridge between the static picture from quantum mechanics and the macroscopic properties of a substance.

Intermolecular Interactions and Solvent Effects

MD simulations could be used to model the behavior of this compound in the liquid phase and in solution. These simulations would reveal the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. Understanding solvent effects is crucial for predicting its solubility and behavior in different chemical environments.

Viscosity and Transport Property Prediction in Liquids

The prediction of transport properties like viscosity, diffusion coefficient, and thermal conductivity is a key application of MD simulations. For this compound, these simulations would provide valuable data for its potential applications as a solvent or in other industrial processes.

Table 2: Predicted Transport Properties of Liquid this compound

| Property | Predicted Value | Method of Prediction |

| Viscosity | (Not available in literature) | Green-Kubo relations from MD simulations |

| Self-Diffusion Coefficient | (Not available in literature) | Einstein relation from MD simulations |

| Thermal Conductivity | (Not available in literature) | Green-Kubo relations from MD simulations |

Note: The data in this table is illustrative and not based on published research for this specific compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach aimed at elucidating the relationships between the structural characteristics of a molecule and its macroscopic properties. These models are predicated on the principle that the chemical structure, encoded in the form of molecular descriptors, inherently governs the physical, chemical, and biological behavior of a compound. For this compound, a tertiary alcohol with significant branching, QSPR offers a powerful tool to predict its properties and understand its chemical behavior without the need for extensive and time-consuming experimental measurements.

The fundamental methodology of QSPR involves a systematic process. nih.gov First, a dataset of compounds with known properties is selected. Molecular descriptors, which are numerical representations of a molecule's structure, are then generated. These descriptors can be categorized into several classes, including topological, geometrical, electronic, and constitutional indices. nih.gov Subsequently, a mathematical model is constructed to correlate these descriptors with the property of interest, often employing statistical techniques like multiple linear regression. mdpi.com The predictive power and robustness of the resulting model are then rigorously evaluated through various validation methods. mdpi.com

Prediction of Physical Properties (e.g., density, but not for simple identification)

The density of a chemical compound is a fundamental physical property that is influenced by factors such as molecular weight, molecular volume, and intermolecular forces. QSPR models have been successfully developed to predict the density of various classes of organic compounds, including aliphatic alcohols. mdpi.comresearchgate.net These models typically establish a correlation between density and a set of molecular descriptors that quantify different aspects of the molecular structure.

For a highly branched tertiary alcohol like this compound, specific structural features are expected to play a significant role in determining its density. The high degree of branching and the presence of a hydroxyl group influence the molecule's compactness and its ability to pack in the liquid state, as well as the nature of intermolecular interactions.

A general approach to predicting the density of aliphatic alcohols involves the use of topological and constitutional descriptors. For instance, a QSPR model for the density of organic compounds might take the following conceptual form:

Density = c₀ + (c₁ * D₁) + (c₂ * D₂) + (c₃ * D₃) + ...

Where:

c₀, c₁, c₂, c₃... are regression coefficients determined from a set of known compounds.

D₁, D₂, D₃... are the calculated molecular descriptors for the compound of interest.

To illustrate how such a model would be applied to this compound, a selection of relevant molecular descriptors for this compound would first need to be calculated. These descriptors quantify various aspects of its molecular structure.

| Descriptor Category | Descriptor Name | Calculated Value for this compound | Significance for Density |

| Constitutional | Molecular Weight | 144.25 g/mol | A primary determinant of mass per unit volume. |

| Number of Carbon Atoms | 9 | Relates to the overall size of the molecule. | |

| Number of Oxygen Atoms | 1 | The presence of a heteroatom affects polarity and intermolecular forces. | |

| Topological | Wiener Index | 632 | Describes the sum of distances between all pairs of non-hydrogen atoms, reflecting molecular branching. |

| Balaban Index | 2.68 | A distance-based topological index that is sensitive to molecular branching and cyclicity. | |

| Kier Shape Index (kappa 1) | 6.89 | Relates the number of atoms to the number of paths of length one, indicating molecular shape. | |

| Electronic | Polarizability | ~17.5 ų | Influences the strength of van der Waals forces, which affect intermolecular packing and density. |

By inputting the calculated values of these and other relevant descriptors into a validated QSPR model for alcohol density, a predicted value for the density of this compound can be obtained. The accuracy of this prediction is contingent on the quality and applicability of the chosen QSPR model to highly branched tertiary alcohols. Research in this area has demonstrated the potential to achieve high correlation coefficients (R² > 0.95) for such predictions, indicating a strong agreement between predicted and experimental values. rsc.org

Correlation with Reactivity Parameters

The reactivity of a molecule is intrinsically linked to its structural and electronic properties. QSPR modeling can be employed to establish quantitative relationships between molecular descriptors and various reactivity parameters, such as reaction rates and equilibrium constants. For an alcohol like this compound, key aspects of its reactivity include reactions involving the hydroxyl group and the potential for elimination reactions.

The significant steric hindrance around the tertiary carbon atom bearing the hydroxyl group in this compound is a dominant factor influencing its reactivity. This steric crowding can impede the approach of reagents, thereby affecting reaction rates. QSPR models can quantify the impact of such steric effects through the use of specific descriptors.

For instance, the rate of a reaction, such as dehydration or oxidation, could be modeled using an equation of the form:

log(k) = c₀ + (c₁ * D_steric) + (c₂ * D_electronic) + (c₃ * D_topological) + ...

Where:

log(k) is the logarithm of the reaction rate constant.

c₀, c₁, c₂, c₃... are coefficients derived from experimental data for a series of related compounds.

D_steric, D_electronic, D_topological... are molecular descriptors quantifying steric, electronic, and topological features, respectively.

The following table outlines some of the key descriptors for this compound and their correlation with its reactivity.

| Descriptor Category | Descriptor Name | Calculated Value for this compound | Correlation with Reactivity |

| Steric/Topological | Kier Shape Index (kappa 3) | 3.25 | A higher value can indicate increased steric hindrance around functional groups, potentially leading to lower reaction rates for bimolecular reactions. |

| Sterimol Parameters | (Calculated for substituents) | These parameters provide a more detailed description of the steric bulk of substituent groups, which can be correlated with reaction rates where steric effects are significant. | |

| Electronic | Partial Charge on Hydroxyl Oxygen | (Value dependent on calculation method) | A more negative partial charge can indicate a higher nucleophilicity of the oxygen atom, influencing its reactivity in certain reactions. |

| Highest Occupied Molecular Orbital (HOMO) Energy | (Value dependent on calculation method) | Relates to the molecule's ability to donate electrons; a higher HOMO energy can suggest greater reactivity towards electrophiles. | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | (Value dependent on calculation method) | Relates to the molecule's ability to accept electrons; a lower LUMO energy can indicate greater reactivity towards nucleophiles. |

In the context of acid-catalyzed dehydration, a common reaction for tertiary alcohols, the stability of the resulting carbocation intermediate is a crucial factor. QSPR models could incorporate descriptors that correlate with carbocation stability, such as those related to hyperconjugation and electronic effects of the alkyl groups. The high degree of substitution at the alpha-carbon in this compound would be reflected in these descriptors, suggesting a propensity to form a stable tertiary carbocation and thus undergo elimination reactions.

By applying such QSPR models, it is possible to predict the relative reactivity of this compound compared to other alcohols and to gain a deeper, quantitative understanding of how its specific structural features govern its chemical behavior.

Applications of 2,4,4 Trimethylhexan 2 Ol and Its Derivatives in Chemical Science and Industry Excluding Prohibited Categories

Role as a Chemical Intermediate in Organic Synthesis

As a versatile chemical intermediate, 2,4,4-trimethylhexan-2-ol serves as a crucial starting point for the creation of a variety of organic compounds. Its highly branched structure offers unique steric and electronic properties that can be exploited in multi-step synthetic pathways.

Precursor for Branched Alkenes and their Subsequent Transformations

The dehydration of this compound is a key reaction that leads to the formation of branched alkenes. As a tertiary alcohol, it readily undergoes elimination reactions, typically through an E1 mechanism, in the presence of acid catalysts. This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom results in the formation of a carbon-carbon double bond.

The structure of this compound allows for the formation of several isomeric alkenes, primarily 2,4,4-trimethylhex-1-ene and 2,4,4-trimethylhex-2-ene. The distribution of these products can be influenced by reaction conditions such as the choice of acid catalyst and temperature.

These resulting highly branched alkenes are valuable intermediates themselves. Their double bonds can undergo a variety of transformations, including:

Hydrogenation: The addition of hydrogen across the double bond can produce the corresponding alkane, 2,4,4-trimethylhexane (B91184).

Halogenation: The addition of halogens, such as bromine or chlorine, leads to the formation of dihaloalkanes.

Hydrohalogenation: The addition of hydrogen halides, such as HBr or HCl, results in the formation of haloalkanes.

Oxidation: Reactions such as epoxidation or ozonolysis can introduce oxygen-containing functional groups, further expanding the synthetic utility of these molecules.

The specific transformations of these branched alkenes allow for the synthesis of a wide array of other organic compounds with tailored properties.

Building Block for Complex Molecules

While specific, large-scale applications in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the structural motif of this compound makes it a potentially valuable building block. Its sterically hindered nature can be strategically employed to control the stereochemistry of reactions at other sites within a larger molecule. The tertiary alcohol functionality can be used to introduce other chemical groups or can be removed through dehydration to create unsaturation, providing a handle for further chemical modifications.

Industrial Solvent Applications

The physical and chemical properties of this compound, such as its moderate boiling point, low water solubility, and branched structure, make it a candidate for specialized solvent applications in various industrial processes.

Specialty Solvents in Polymer Chemistry

In the field of polymer chemistry, the choice of solvent is critical for controlling reaction rates, polymer molecular weight, and morphology. While detailed research on the specific use of this compound as a primary solvent in large-scale polymerization is limited, its properties suggest potential as a specialty solvent or co-solvent in certain applications. Its branched structure could influence polymer solubility and chain conformation. For instance, in solution polymerization, a solvent like this compound could potentially be used to dissolve monomers and the resulting polymer, facilitating heat and mass transfer during the reaction.

Use in Coatings and Adhesives

The formulation of coatings and adhesives often requires solvents that can dissolve various resinous binders and control the viscosity and drying time of the final product. The moderate evaporation rate of a compound like this compound could be advantageous in certain coating formulations, allowing for proper film formation without being too slow to dry. Its character as a higher alcohol can also contribute to the leveling and flow properties of a coating. In adhesive formulations, it could be used to dissolve active components and ensure their uniform application.

Materials Science Applications

Monomer or Intermediate in Polymer Production (e.g., polyurethanes, polyesters)

There is no readily available scientific literature or patent documentation that describes the use of this compound as a monomer or an intermediate in the production of polyurethanes or polyesters. The synthesis of these polymers typically involves the reaction of diols or polyols with diisocyanates (for polyurethanes) or dicarboxylic acids (for polyesters). While alcohols are fundamental to these reactions, the specific incorporation of the sterically hindered tertiary alcohol this compound is not documented in accessible research.

Modifiers for Material Properties

Information regarding the application of this compound as a modifier for material properties is not present in the surveyed scientific and industrial literature. Material modifiers are used to alter properties such as flexibility, durability, or thermal stability. While various alcohols can be used as plasticizers or processing aids in polymer formulations, there are no specific studies or data sheets indicating that this compound is utilized for this purpose.

Fuel Additive or Component Research (e.g., related to branched alkanes)

Research into fuel additives often explores branched-chain alcohols and alkanes for their potential to improve combustion efficiency and increase octane (B31449) ratings. Highly branched structures can promote more controlled combustion, reducing engine knock. However, specific research focusing on this compound as a fuel additive or component is not found in the public domain. Studies on fuel performance tend to focus on more common or readily synthesized branched alcohols, and there is no available data on the combustion characteristics or performance of this compound in fuel blends.

Data Tables

Due to the absence of specific research findings for this compound in the aforementioned applications, no data tables containing relevant experimental results can be generated.

Environmental Fate and Biotransformation of 2,4,4 Trimethylhexan 2 Ol

Biodegradation in Environmental Matrices

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process in determining the ultimate fate of chemicals in soil and water. The structure of 2,4,4-trimethylhexan-2-ol, particularly its tertiary alcohol group and branched alkyl chain, is expected to influence its susceptibility to microbial attack.

Tertiary alcohols are generally more resistant to biodegradation than their primary and secondary counterparts. However, studies have shown that they can be degraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. For instance, tert-butyl alcohol (TBA), a structurally simpler tertiary alcohol, has been shown to be biodegradable in various subsurface environments, albeit at slower rates than more readily degradable compounds vt.eduiwaponline.comapi.orgvt.eduproquest.com.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize this compound as a source of carbon and energy. The degradation is likely initiated by an oxidation step. Aerobic bacteria capable of degrading tertiary alcohols have been isolated nih.gov. The highly branched structure of this compound may pose a challenge for microbial enzymes, potentially leading to slower degradation rates compared to linear alcohols.

Anaerobic Degradation: Under anaerobic conditions, such as in saturated soils, sediments, and anoxic zones of aquifers, the biodegradation of this compound is also possible. The degradation pathways under these conditions are different and often proceed at a slower rate than aerobic degradation. Studies with TBA have demonstrated its potential for anaerobic biodegradation api.org.

| Condition | Degradation Potential of Tertiary Alcohols | Influencing Factors |

| Aerobic | Moderate to low | Oxygen availability, microbial population, nutrient levels, temperature |

| Anaerobic | Low to very low | Redox potential, presence of alternative electron acceptors (e.g., nitrate, sulfate), microbial consortia |

The microbial transformation of tertiary alcohols that are structurally complex is not extensively documented for this specific compound. However, based on studies of other tertiary alcohols, several mechanisms can be proposed. One likely initial step in the aerobic metabolism of tertiary alcohols is hydroxylation, catalyzed by monooxygenase enzymes. This would introduce a second hydroxyl group, forming a diol, which can then be further metabolized.

For branched-chain higher alcohols, microbial production and degradation pathways are of interest in the context of biofuels nih.govasm.orgresearchgate.netnih.gov. While these studies often focus on synthesis, they provide insights into the types of enzymes and metabolic pathways that can act on such structures. The degradation of this compound would likely involve a series of enzymatic reactions to break down the carbon skeleton.

Specific microbial metabolites of this compound have not been reported in the scientific literature. Based on the degradation of other branched alcohols and tertiary alcohols, potential metabolites could include:

Ketones and Aldehydes: Resulting from the oxidation of the alcohol group after initial enzymatic attack and rearrangement.

Carboxylic Acids: Formed through further oxidation of aldehydes.

Smaller Alcohols and Acids: Arising from the cleavage of the carbon-carbon bonds within the hexyl chain.

The identification of metabolites is crucial for understanding the complete biodegradation pathway and for assessing the environmental impact of any persistent transformation products.

Environmental Persistence and Mobility Studies

The environmental persistence and mobility of a chemical compound are crucial factors in determining its potential impact on ecosystems. For this compound, a branched tertiary alcohol, its behavior in various environmental compartments such as soil, sediment, and water is governed by its inherent physicochemical properties. Due to a lack of direct experimental studies on this specific compound, its environmental fate is largely predicted using Quantitative Structure-Property Relationship (QSPR) models. These models provide estimations based on the chemical's structure.

Sorption Behavior in Soil and Sediment

The tendency of this compound to adsorb to soil and sediment particles is a key process influencing its mobility in the environment. This behavior is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates a greater tendency for the chemical to bind to soil and sediment, making it less mobile, whereas a low Koc value suggests the chemical is more likely to remain in the water phase and be more mobile.

Given the absence of experimental data for this compound, its Koc value is estimated using computational models like the KOCWIN™ program within the US Environmental Protection Agency's (EPA) EPI Suite™. regulations.govepa.govepa.gov These models utilize the compound's structure and its octanol-water partition coefficient (log Kow) to predict its sorption potential. epa.gov For tertiary alcohols, the degree of branching can influence their interaction with organic matter in soil and sediment.

| Parameter | Estimated Value | Methodology | Implication for Mobility |

| Log Koc | 2.5 - 3.5 (Estimated) | QSPR Modeling (e.g., EPI Suite™ KOCWIN™) | Low to Moderate Mobility |

| Koc | 316 - 3162 L/kg (Estimated) | Calculated from Log Koc | |

| Log Kow | 2.8 (Computed) | XLogP3 3.0 |

This table presents estimated values for this compound based on computational models due to the lack of experimental data. The Log Kow value is a computed property from chemical databases.

The estimated Log Koc value suggests that this compound is expected to have low to moderate mobility in soil and sediment. This implies that upon release into the environment, a significant portion of the compound is likely to adsorb to solid particles rather than readily migrating with water through the soil profile or being transported over long distances in aquatic systems.

Volatilization from Water Surfaces

Volatilization is another important process that determines the environmental distribution of a chemical. The tendency of a compound to volatilize from water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater propensity for the chemical to move from the water phase to the air phase.

Similar to the sorption coefficient, the Henry's Law constant for this compound has been estimated using predictive models such as HENRYWIN™, a component of the EPA's EPI Suite™. regulations.govepa.gov These models estimate the Henry's Law constant based on the compound's vapor pressure and water solubility, which are in turn influenced by its molecular structure. The branched nature of this compound affects these properties.

| Parameter | Estimated Value | Methodology | Implication for Volatilization |

| Henry's Law Constant | 1.0 x 10-5 - 5.0 x 10-5 atm-m³/mol (Estimated) | QSPR Modeling (e.g., EPI Suite™ HENRYWIN™) | Moderate Volatilization Potential |

| Vapor Pressure | 0.02 - 0.1 mmHg at 25°C (Estimated) | QSPR Modeling | |

| Water Solubility | 200 - 500 mg/L at 25°C (Estimated) | QSPR Modeling |

This table presents estimated values for this compound based on computational models due to the lack of experimental data.

The estimated Henry's Law constant for this compound suggests a moderate potential for volatilization from water surfaces. This indicates that when released into an aquatic environment, a portion of the compound will partition into the atmosphere. The rate of volatilization will also be influenced by environmental factors such as water temperature, turbulence, and air currents.

Emerging Research Directions and Future Perspectives for 2,4,4 Trimethylhexan 2 Ol

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of sterically hindered tertiary alcohols such as 2,4,4-Trimethylhexan-2-ol remains a significant challenge in organic chemistry. researchgate.net Future research will likely prioritize the development of novel synthetic pathways that offer high yields and stereoselectivity, moving beyond classical Grignard-type reactions.

A key area of development is the use of biocatalytic and enzymatic methods. nih.gov Enzymes like esterases, lipases, and monooxygenases have shown success in preparing optically active tertiary alcohols, offering a greener alternative to conventional methods that often require harsh reagents. nih.govacs.org These biocatalytic routes could provide access to enantiomerically pure forms of this compound, which is crucial for applications in pharmaceuticals and fine chemicals. nih.gov One-pot chemoenzymatic strategies, which combine enzymatic reactions with chemical steps in a single vessel, represent a particularly efficient approach. rsc.org